molecular formula C25H23FN2O5 B12137286 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one

Cat. No.: B12137286
M. Wt: 450.5 g/mol
InChI Key: HBTHQDOHGRGXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran derivative, which undergoes a series of reactions including acylation, halogenation, and cyclization to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is unique due to its combination of a benzofuran moiety, a fluorophenyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23FN2O5/c26-18-7-5-16(6-8-18)22-21(23(29)20-15-17-3-1-2-4-19(17)33-20)24(30)25(31)28(22)10-9-27-11-13-32-14-12-27/h1-8,15,22,30H,9-14H2

InChI Key

HBTHQDOHGRGXOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.